molecular formula C27H26N4O5S B11438167 N-(2-(benzylthio)ethyl)-3-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide

N-(2-(benzylthio)ethyl)-3-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide

Cat. No.: B11438167
M. Wt: 518.6 g/mol
InChI Key: KKHJLRMMXOOBRF-UHFFFAOYSA-N
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Description

N-(2-(benzylthio)ethyl)-3-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide: is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity, and a nitrobenzyl group, which can be involved in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzylthio)ethyl)-3-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide typically involves multiple steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Nitrobenzyl Group: This step involves the nitration of benzyl derivatives followed by coupling with the quinazolinone core.

    Attachment of the Benzylthioethyl Group: This step involves the reaction of benzylthiol with an appropriate alkylating agent to introduce the benzylthioethyl moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrobenzyl group can undergo oxidation to form various oxidized products.

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: The benzylthioethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the nitrobenzyl group.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(benzylthio)ethyl)-3-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide would depend on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The nitrobenzyl group could be involved in redox reactions, while the quinazolinone core could interact with various biological targets.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(benzylthio)ethyl)-3-(1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide: Similar structure with a different position of the nitro group.

    N-(2-(benzylthio)ethyl)-3-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide: Similar structure with a different alkyl chain length.

Uniqueness

The unique combination of the benzylthioethyl group, nitrobenzyl group, and quinazolinone core in N-(2-(benzylthio)ethyl)-3-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide provides it with distinct chemical and biological properties that may not be present in similar compounds.

Properties

Molecular Formula

C27H26N4O5S

Molecular Weight

518.6 g/mol

IUPAC Name

N-(2-benzylsulfanylethyl)-3-[1-[(3-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]propanamide

InChI

InChI=1S/C27H26N4O5S/c32-25(28-14-16-37-19-20-7-2-1-3-8-20)13-15-29-26(33)23-11-4-5-12-24(23)30(27(29)34)18-21-9-6-10-22(17-21)31(35)36/h1-12,17H,13-16,18-19H2,(H,28,32)

InChI Key

KKHJLRMMXOOBRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSCCNC(=O)CCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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